Technical Guide: Synthesis and Purity of 3-Nitro-L-Tyrosine (Ring-13C6)
Technical Guide: Synthesis and Purity of 3-Nitro-L-Tyrosine (Ring-13C6)
Executive Summary
This guide details the preparative synthesis, purification, and validation of 3-Nitro-L-tyrosine (Ring-13C6) , a stable isotope-labeled internal standard critical for the quantification of nitrosative stress biomarkers. 3-Nitrotyrosine (3-NT) is the stable product of peroxynitrite-mediated nitration of tyrosine residues. Accurate quantification in biological matrices (plasma, urine, tissue) requires stable isotope dilution LC-MS/MS to correct for ionization suppression and recovery losses.
This protocol utilizes a controlled nitration of L-Tyrosine (Ring-13C6) to ensure high isotopic fidelity (
Introduction: The Nitrosative Stress Biomarker
Peroxynitrite (
The Need for Ring-13C6 Labeling
Standard quantification relies on LC-MS/MS. However, biological matrices contain interfering isobars. The Ring-13C6 isotopologue offers a distinct mass shift (+6 Da) that is retained in the primary fragment ions (immonium ions), unlike side-chain labels (e.g., Deuterium) which may be subject to exchange or kinetic isotope effects during chromatography.
DOT Diagram: Biochemical Formation of 3-Nitrotyrosine
Figure 1: Pathway of in vivo 3-Nitrotyrosine formation via Peroxynitrite and radical intermediates.
Synthetic Protocol
Objective: Mono-nitration of L-Tyrosine (Ring-13C6) at the ortho position while minimizing dinitration.
Materials
-
Precursor: L-Tyrosine (Ring-13C6) (99 atom %
). -
Nitrating Agent: Nitric Acid (
), fuming or 65%. -
Solvent/Catalyst: Sulfuric Acid (
), concentrated.[6] -
Quenching: Crushed Ice / Deionized Water.
Causality of Method Selection
While tetranitromethane (TNM) is used for protein nitration, it is hazardous for preparative scale. We utilize a controlled acid-nitration method. The use of sulfuric acid as a solvent protonates the amino group, protecting it from oxidation, while activating the nitric acid to the nitronium ion (
Step-by-Step Workflow
-
Dissolution (T = 0 min):
-
In a 25 mL round-bottom flask, dissolve 100 mg of L-Tyrosine (Ring-13C6) in 2 mL of concentrated
. -
Stir magnetically at room temperature until fully dissolved (clear viscous solution).
-
Checkpoint: Ensure no solids remain before cooling.
-
-
Cooling & Nitration (T = 15 min):
-
Reaction (T = 30 min):
-
Stir at 0°C for 30 minutes .
-
Monitor color change: Solution will turn from colorless to pale yellow/orange. Deep red indicates over-nitration or oxidation.
-
-
Quenching & Neutralization (T = 60 min):
Purification & Quality Control
Crude nitration yields a mixture of:
-
3-Nitro-L-tyrosine (
) [Target] -
Unreacted L-Tyrosine (
) -
3,5-Dinitro-L-tyrosine (
) [Impurity]
Semi-Preparative HPLC
Recrystallization leads to significant yield loss (critical for expensive isotopes). Reverse-Phase HPLC is the mandatory purification standard.
| Parameter | Condition |
| Column | C18 Semi-Prep (e.g., 250 x 10 mm, 5 |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% |
| Flow Rate | 3.0 mL/min |
| Detection | 356 nm (Specific for Nitro group) & 280 nm |
-
Logic: 3-Nitrotyrosine is more hydrophobic than Tyrosine due to the nitro group but less hydrophobic than the dinitro derivative.
-
Collection: Collect the peak absorbing strongly at 356 nm. Lyophilize to obtain a yellow powder.
Purity Specifications
-
Chemical Purity:
by HPLC (254 nm). -
Isotopic Enrichment:
(determined by MS). -
Chiral Purity:
L-isomer (Nitration conditions preserve stereochemistry).
Analytical Validation (Self-Validating System)
Mass Spectrometry (LC-MS/MS)
The definitive validation is the mass shift in the transition.
DOT Diagram: MS/MS Fragmentation Logic
Figure 2: MS/MS Transition Logic for Ring-13C6 labeled 3-Nitrotyrosine.
-
Quantifier Transition:
-
Explanation: The immonium ion retains the aromatic ring (6 carbons).
-
Natural 3-NT Immonium:
. -
Labeled 3-NT Immonium:
.
-
-
Qualifier Transition:
(Loss of ).
Storage & Stability
-
Light Sensitivity: 3-Nitrotyrosine is susceptible to photolysis.[8] Store in amber vials.
-
Temperature: Stable at
for >2 years as a dry powder. -
Solution Stability: In acidic solution (0.1% Formic acid), stable for 24 hours at
.
References
-
Tsikas, D. (2012).[10] "Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry." Amino Acids, 42(1), 45-63.[10] Link
-
Riordan, J. F., & Sokolovsky, M. (1971). "Tetranitromethane. A reagent for the nitration of tyrosine and tyrosyl residues of proteins."[3][5][8][11][12] Accounts of Chemical Research, 4(1), 353-360. Link
-
Gaut, J. P., et al. (2002). "GC-MS measurement of 3-nitrotyrosine in human plasma." Free Radical Biology and Medicine, 32(11), 1160-1166. Link
-
Crow, J. P., & Beckman, J. S. (1995). "Quantitation of protein tyrosine nitration in biological samples." Methods in Enzymology, 269, 185-194. Link
-
ChemicalBook. (2024). "3-Nitro-L-tyrosine 13C NMR Spectrum." Link
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